5-Fluoro-3,3-dimethyl-1,3-dihydro-2,1-benzoxaborol-1-ol 5-Fluoro-3,3-dimethyl-1,3-dihydro-2,1-benzoxaborol-1-ol
Brand Name: Vulcanchem
CAS No.:
VCID: VC18078495
InChI: InChI=1S/C9H10BFO2/c1-9(2)7-5-6(11)3-4-8(7)10(12)13-9/h3-5,12H,1-2H3
SMILES:
Molecular Formula: C9H10BFO2
Molecular Weight: 179.99 g/mol

5-Fluoro-3,3-dimethyl-1,3-dihydro-2,1-benzoxaborol-1-ol

CAS No.:

Cat. No.: VC18078495

Molecular Formula: C9H10BFO2

Molecular Weight: 179.99 g/mol

* For research use only. Not for human or veterinary use.

5-Fluoro-3,3-dimethyl-1,3-dihydro-2,1-benzoxaborol-1-ol -

Specification

Molecular Formula C9H10BFO2
Molecular Weight 179.99 g/mol
IUPAC Name 5-fluoro-1-hydroxy-3,3-dimethyl-2,1-benzoxaborole
Standard InChI InChI=1S/C9H10BFO2/c1-9(2)7-5-6(11)3-4-8(7)10(12)13-9/h3-5,12H,1-2H3
Standard InChI Key IGUVLXXQOCMYQF-UHFFFAOYSA-N
Canonical SMILES B1(C2=C(C=C(C=C2)F)C(O1)(C)C)O

Introduction

Structural Characterization and Nomenclature

Molecular Architecture

The compound features a bicyclic benzoxaborole core, where a benzene ring is fused to a borate-containing oxaborole ring. Key substitutions include:

  • Fluorine at the 5-position of the benzene ring, enhancing electronic effects and metabolic stability .

  • Dimethyl groups at the 3-position of the oxaborole ring, introducing steric bulk that may influence molecular packing and solubility .

The SMILES notation (B1(C2=C(C=C(C=C2)F)C(O1)(C)C)O) and InChIKey (IGUVLXXQOCMYQF-UHFFFAOYSA-N) confirm the connectivity and stereoelectronic configuration .

Crystallographic and Conformational Analysis

While no crystallographic data exists for this specific compound, the structurally related 5-fluoro-1,3-dihydro-2,1-benzoxaborol-1-ol (AN2690) forms centrosymmetric dimers via O–H⋯O hydrogen bonds, creating layered supramolecular assemblies . The addition of 3,3-dimethyl groups in the target compound is expected to disrupt such dimerization due to steric hindrance, potentially altering crystallization behavior and solubility profiles .

Synthesis and Manufacturing Considerations

Hypothetical Synthetic Pathways

Although no explicit synthesis for 5-fluoro-3,3-dimethyl-1,3-dihydro-2,1-benzoxaborol-1-ol is documented, routes for analogous benzoxaboroles suggest feasible strategies:

  • Starting Material: 2-Bromo-5-fluorobenzaldehyde derivatives, as used in AN2690 synthesis .

  • Methyl Group Introduction:

    • Step 1: Protection of the aldehyde group via acetal formation with trimethoxymethane under acidic conditions .

    • Step 2: Grignard or organoborane addition to introduce methyl groups at the 3-position.

  • Boronate Cyclization: Acid-catalyzed cyclization to form the oxaborole ring, followed by reduction (e.g., NaBH₄) to yield the final alcohol .

Challenges in Purification

The steric bulk of dimethyl groups may complicate crystallization. Recrystallization from polar solvents (e.g., water-methanol mixtures) or chromatographic methods (e.g., prep-HPLC) could be necessary, as demonstrated in the purification of related pyrazole-benzoxaborole conjugates .

Physicochemical Properties and Analytical Data

Predicted Collision Cross-Section (CCS) Values

Mass spectrometry adducts exhibit distinct CCS values, critical for analytical identification :

Adductm/zPredicted CCS (Ų)
[M+H]⁺181.08307135.2
[M+Na]⁺203.06501147.2
[M-H]⁻179.06851137.0

These values suggest a compact molecular geometry, with sodium adducts displaying higher CCS due to increased ion mobility resistance .

Solubility and Stability

  • Hydrophobicity: The dimethyl groups enhance lipophilicity compared to non-methylated analogs, potentially improving membrane permeability .

  • Acid-Base Behavior: The hydroxyl group (pKa ~8–10) enables pH-dependent solubility, favoring deprotonation in alkaline conditions .

Patent Landscape and Industrial Applications

Intellectual Property Trends

Future Research Directions

Priority Areas

  • Synthetic Optimization: Develop regioselective methods for dimethyl group introduction.

  • Biological Screening: Evaluate antifungal efficacy against Candida and Aspergillus strains using CLSI guidelines.

  • Formulation Studies: Explore amorphous solid dispersions to enhance aqueous solubility.

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